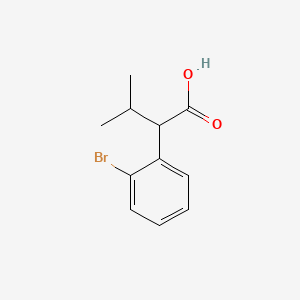
2-(2-Bromophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-3-methylbutanoic acid typically involves the bromination of a suitable precursor, such as 2-phenyl-3-methylbutanoic acid. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-phenyl-3-methylbutanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products such as carboxylic acids.
- Reduced products like 2-phenyl-3-methylbutanoic acid.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
2-Phenyl-3-methylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-(2-Chlorophenyl)-3-methylbutanoic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
2-(2-Fluorophenyl)-3-methylbutanoic acid: The presence of a fluorine atom affects the compound’s electronic properties and interactions.
Uniqueness: 2-(2-Bromophenyl)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. Its specific interactions and applications make it a valuable compound in various research domains.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14) |
Clé InChI |
GBRCQFCZNRXPNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


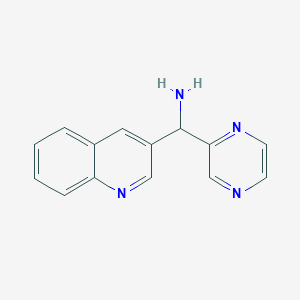
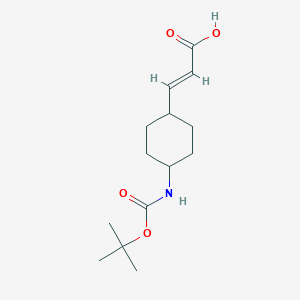
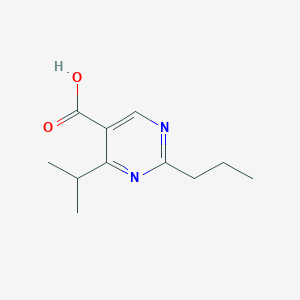
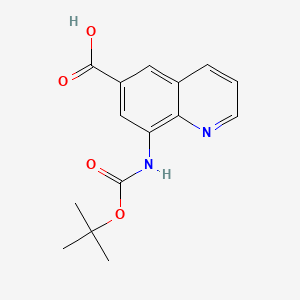
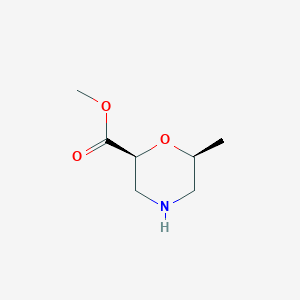
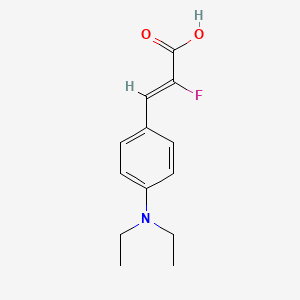
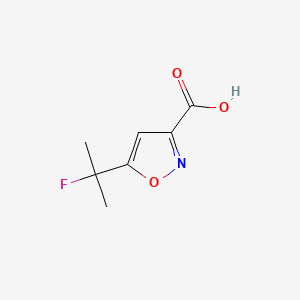
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
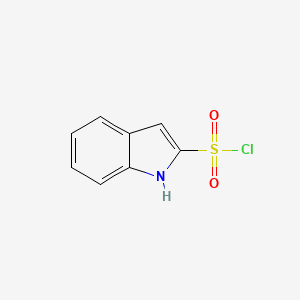
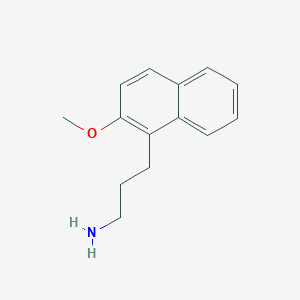
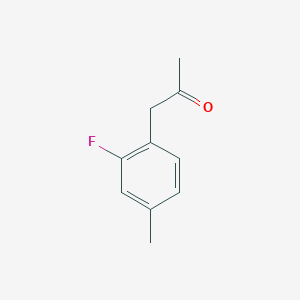
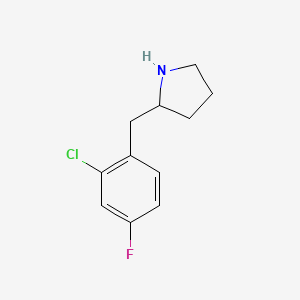
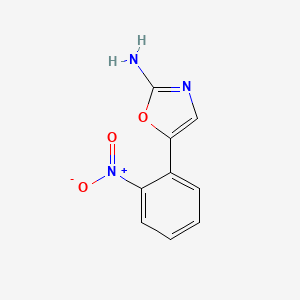
![N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B15311521.png)
